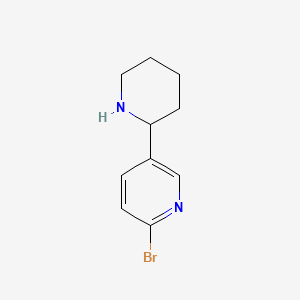

![molecular formula C34H54O2S2 B597257 4,8-Bis((2-butyloctyl)oxy)benzo[1,2-b:4,5-b']dithiophene CAS No. 1321590-78-6](/img/structure/B597257.png)

4,8-Bis((2-butyloctyl)oxy)benzo[1,2-b:4,5-b']dithiophene

Vue d'ensemble

Description

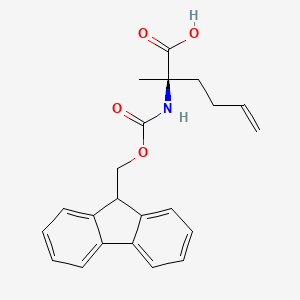

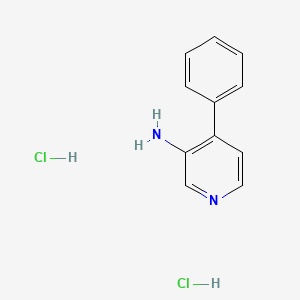

“4,8-Bis((2-butyloctyl)oxy)benzo[1,2-b:4,5-b’]dithiophene” is a chemical compound with the molecular formula C34H54O2S2 . It is used in the formation of a panchromatic sensitizer for dye-sensitized solar cells .

Molecular Structure Analysis

This compound has a symmetric and planar conjugated structure . This structure enables better π-π stacking and good electron delocalization, which encourages charge transport .Chemical Reactions Analysis

The compound has been used in the fabrication of organic photovoltaics (OPVs) with blended active layers .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 741.4±70.0 °C . It appears as a powder to crystal form and can vary in color from white to orange to green .Applications De Recherche Scientifique

Electrochromic Properties : A study by Xu, Zhao, and Fan (2015) discusses the synthesis of a conjugated polymer PBTB, incorporating 4,8-bis((2-octyldodecyl)oxy)benzo[1,2-b:4,5-b']dithiophene, which exhibited reversible electrochromic properties with multi-colored display and high coloration efficiency. This indicates potential applications in electrochromic devices (Xu, Zhao, & Fan, 2015).

Photovoltaic Performance : Yin et al. (2016) found that 4,8-bis(5-alkyl-2-thienyl)benzo[1,2-b:4,5-b']dithiophene-based molecules, when used in organic solar cells, showed improved power conversion efficiency with longer oligothiophene π-bridges, highlighting its role in enhancing solar cell performance (Yin et al., 2016).

Electron Donor to Electron Acceptor Transformation : Pappenfus et al. (2014) demonstrated that benzo[1,2-b:4,5-b']dithiophenes, when oxidized, transform from electron donors to electron acceptors, indicating their utility in a range of electronic applications (Pappenfus et al., 2014).

Solar Cells Enhancement with Gate Bias : Zhou et al. (2016) designed solar cells incorporating poly[[4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl][3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl]] (PTB7) and found that applying a gate bias significantly enhanced the power conversion efficiency, suggesting a novel approach to improve solar cell performance (Zhou et al., 2016).

Organic Photovoltaic Polymers : He et al. (2015) explored the effect of single-atom substitution (S for Se) in molecules based on 4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene, showing how these subtle changes can significantly affect the photovoltaic performance of organic solar cells (He et al., 2015).

Safety And Hazards

The compound is classified under GHS06 and GHS09 hazard classes . It has hazard statements H300+H310+H330-H410 and several precautionary statements including P501-P273-P260-P270-P262-P271-P264-P280-P284-P391-P361+P364-P301+P310+P330-P302+P352+P310-P304+P340+P310-P403+P233-P405 . It is classified under UN 3146 6.1/PG I for transport .

Orientations Futures

The compound has been used in the fabrication of organic photovoltaics (OPVs), suggesting potential applications in the field of renewable energy . The incorporation of a low-band-gap unit into the benzo[1,2-b:4,5-b’]dithiophene unit could potentially result in a red-shifted absorption due to its electron-rich properties .

Propriétés

IUPAC Name |

4,8-bis(2-butyloctoxy)thieno[2,3-f][1]benzothiole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H54O2S2/c1-5-9-13-15-19-27(17-11-7-3)25-35-31-29-21-23-38-34(29)32(30-22-24-37-33(30)31)36-26-28(18-12-8-4)20-16-14-10-6-2/h21-24,27-28H,5-20,25-26H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMWEJMSZOOOGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCC)COC1=C2C=CSC2=C(C3=C1SC=C3)OCC(CCCC)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H54O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,8-Bis((2-butyloctyl)oxy)benzo[1,2-b:4,5-b']dithiophene | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

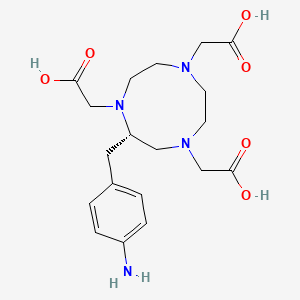

![1-[4-C-Azido-2-deoxy-2-fluoro-beta-D-arabinofuranosyl]-2,4(1H,3H)-pyrimidinedione;1-((2R,3S,4R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![1H-Pyrazolo[4,3-B]pyridine-3-carboxylic acid](/img/structure/B597178.png)